molecular formula C19H13N3O3 B14136852 N-(naphthalen-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide CAS No. 883467-64-9

N-(naphthalen-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B14136852
CAS No.: 883467-64-9
M. Wt: 331.3 g/mol
InChI Key: QKYRNVPLIUBXPE-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-2-amine with a suitable quinoxaline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

N-(naphthalen-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

883467-64-9

Molecular Formula

C19H13N3O3

Molecular Weight

331.3 g/mol

IUPAC Name

N-naphthalen-2-yl-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C19H13N3O3/c23-17(20-14-7-5-11-3-1-2-4-12(11)9-14)13-6-8-15-16(10-13)22-19(25)18(24)21-15/h1-10H,(H,20,23)(H,21,24)(H,22,25)

InChI Key

QKYRNVPLIUBXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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